5-(2,4-Dichlorophenyl)-2-(2-naphthyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
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Overview
Description
5-(2,4-Dichlorophenyl)-2-(2-naphthyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of atoms of at least two different elements as members of their rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,4-Dichlorophenyl)-2-(2-naphthyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine typically involves multi-step organic reactions. The starting materials often include 2,4-dichlorophenyl derivatives and 2-naphthyl derivatives. The key steps may involve:
Cyclization reactions: Formation of the pyrazolo[1,5-c][1,3]benzoxazine ring system.
Substitution reactions: Introduction of the 2,4-dichlorophenyl and 2-naphthyl groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include:
Catalysis: Use of catalysts to enhance reaction rates.
Purification: Techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially altering its electronic properties.
Reduction: Reduction reactions could be used to modify specific functional groups within the molecule.
Substitution: Various substitution reactions can introduce different substituents to the core structure.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Solvents: Common solvents include dichloromethane, ethanol, and acetonitrile.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a more electron-deficient compound, while reduction could result in a more electron-rich derivative.
Scientific Research Applications
Chemistry
Material Science: Potential use in the development of new materials with unique electronic properties.
Catalysis: Possible applications as a catalyst in organic reactions.
Biology
Medicinal Chemistry: Investigation into its potential as a pharmaceutical agent, particularly in targeting specific biological pathways.
Medicine
Drug Development: Exploration of its efficacy and safety as a therapeutic compound.
Industry
Polymer Science: Use in the synthesis of novel polymers with desirable mechanical and chemical properties.
Mechanism of Action
The mechanism of action of 5-(2,4-Dichlorophenyl)-2-(2-naphthyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include:
Signal Transduction: Modulation of cellular signaling pathways.
Enzyme Inhibition: Inhibition of specific enzymes involved in disease processes.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-c][1,3]benzoxazine derivatives: Other compounds with similar core structures.
2,4-Dichlorophenyl derivatives: Compounds featuring the 2,4-dichlorophenyl group.
2-Naphthyl derivatives: Compounds containing the 2-naphthyl group.
Uniqueness
5-(2,4-Dichlorophenyl)-2-(2-naphthyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is unique due to its specific combination of functional groups and ring systems, which may confer distinct chemical and biological properties.
Properties
CAS No. |
303060-48-2 |
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Molecular Formula |
C26H18Cl2N2O |
Molecular Weight |
445.3 g/mol |
IUPAC Name |
5-(2,4-dichlorophenyl)-2-naphthalen-2-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine |
InChI |
InChI=1S/C26H18Cl2N2O/c27-19-11-12-20(22(28)14-19)26-30-24(21-7-3-4-8-25(21)31-26)15-23(29-30)18-10-9-16-5-1-2-6-17(16)13-18/h1-14,24,26H,15H2 |
InChI Key |
JPGWIEFVJMRKKX-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C3=CC=CC=C3OC(N2N=C1C4=CC5=CC=CC=C5C=C4)C6=C(C=C(C=C6)Cl)Cl |
Origin of Product |
United States |
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